molecular formula C5H7N3O2 B8245176 2,5-dimethyl-4-nitro-1H-imidazole

2,5-dimethyl-4-nitro-1H-imidazole

Cat. No.: B8245176
M. Wt: 141.13 g/mol
InChI Key: UKAXKCXOBZGQAK-UHFFFAOYSA-N
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Description

The compound identified as “2,5-dimethyl-4-nitro-1H-imidazole” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is recognized for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-4-nitro-1H-imidazole involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves:

    Initial Formation: The initial formation of the core structure using a series of organic reactions such as condensation or cyclization.

    Functional Group Modification: Introduction or modification of functional groups to achieve the desired chemical properties. This may involve reactions like halogenation, nitration, or sulfonation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes to maximize yield and minimize cost. This often involves:

    Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for constant production and reduced reaction times.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-4-nitro-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-4-nitro-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    CID 2244 (Aspirin): Known for its anti-inflammatory and analgesic properties.

    CID 5161 (Salicylsalicylic Acid): Similar to aspirin but with different pharmacokinetic properties.

    CID 3715 (Indomethacin): A nonsteroidal anti-inflammatory drug with a different mechanism of action.

Uniqueness

2,5-dimethyl-4-nitro-1H-imidazole is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

IUPAC Name

2,5-dimethyl-4-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-5(8(9)10)7-4(2)6-3/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAXKCXOBZGQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.